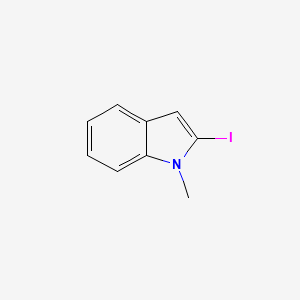
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole
Vue d'ensemble
Description
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole is a fluorescent dye belonging to the Hoechst series, which are known for their ability to stain DNA. These dyes are widely used in various scientific fields due to their high affinity and specificity towards DNA. This compound binds to the minor groove of DNA, particularly favoring adenine-thymine (A/T) rich regions, and emits blue fluorescence upon binding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole involves the preparation of bisbenzimide compounds. The general synthetic route includes the condensation of o-phenylenediamine with p-tolualdehyde, followed by cyclization and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents such as dimethylformamide or dimethyl sulfoxide, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The dye is then purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The binding reaction involves the intercalation of the dye into the minor groove of the DNA double helix .
Common Reagents and Conditions
The binding of this compound to DNA is facilitated by the presence of buffers such as phosphate-buffered saline (PBS) and the dye is often used in aqueous solutions. The binding reaction is typically carried out at room temperature and neutral pH .
Major Products Formed
The major product formed from the reaction of this compound with DNA is a stable dye-DNA complex that exhibits enhanced fluorescence. This complex is used for various analytical and imaging applications .
Applications De Recherche Scientifique
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole has a wide range of applications in scientific research:
Mécanisme D'action
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole exerts its effects by binding to the minor groove of DNA. The dye preferentially binds to A/T-rich regions of the DNA double helix, causing a conformational change that enhances its fluorescence. This binding is facilitated by hydrogen bonds and van der Waals interactions between the dye and the DNA bases . The fluorescence intensity increases with the pH of the solution, making it a useful tool for various biological assays .
Comparaison Avec Des Composés Similaires
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole is part of a family of blue fluorescent dyes that include Hoechst 33258, Hoechst 33342, and Hoechst 34580 . These dyes share similar excitation and emission spectra but differ in their cell permeability and binding affinities. Hoechst 33342, for example, is more cell-permeable than this compound, making it more suitable for live-cell imaging . Hoechst 34580, on the other hand, has a different emission spectrum and is used for specific applications where distinct fluorescence is required .
List of Similar Compounds
- Hoechst 33258
- Hoechst 33342
- Hoechst 34580
- Bisbenzoxazole analogs
- DAPI (4’,6-diamidino-2-phenylindole)
These compounds are all used for DNA staining and share similar properties but differ in their specific applications and binding characteristics .
Propriétés
IUPAC Name |
6-(4-methylpiperazin-1-yl)-2-(2-naphthalen-2-yl-3H-benzimidazol-5-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N6/c1-34-12-14-35(15-13-34)23-9-11-25-27(18-23)33-29(31-25)22-8-10-24-26(17-22)32-28(30-24)21-7-6-19-4-2-3-5-20(19)16-21/h2-11,16-18H,12-15H2,1H3,(H,30,32)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXFKDPHPUCTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC7=CC=CC=C7C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438078 | |
| Record name | Hoechst 33258 analog 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23491-55-6 | |
| Record name | Hoechst 33258 analog 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)



